molecular formula C9H6F2 B575729 5,6-Difluoro-1H-indene CAS No. 161712-78-3

5,6-Difluoro-1H-indene

Cat. No.: B575729
CAS No.: 161712-78-3
M. Wt: 152.144
InChI Key: UMKXMUVPBIIAFC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indene is a fluorinated bicyclic aromatic compound characterized by a fused benzene and cyclopentene ring system with fluorine atoms at the 5- and 6-positions. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in materials science and medicinal chemistry. Notably, derivatives of this compound have been explored as liquid crystal core structures due to their high birefringence (Δn) and dielectric anisotropy (Δε), which are critical for display technologies . The introduction of fluorine atoms enhances thermal stability, reduces viscosity, and improves solubility in organic matrices, positioning these compounds as promising candidates for optoelectronic applications .

Properties

IUPAC Name

5,6-difluoro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXMUVPBIIAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC(=C(C=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666640
Record name 5,6-Difluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161712-78-3
Record name 5,6-Difluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 6,7-Difluoro-1H-indene Derivatives

  • Structural Differences : The 6,7-difluoro isomer shifts the fluorine atoms to adjacent positions on the benzene ring, altering electronic distribution and steric interactions.
  • Synthesis : Both isomers share similar synthetic routes, but yields and purification steps vary due to regioselectivity challenges during fluorination .

Enantiomeric Forms: (R)- and (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

  • Chirality : The (R)- and (S)-enantiomers exhibit distinct biological activities due to differential interactions with chiral receptors or enzymes. For example, the (R)-enantiomer (CAS 1637453-74-7) shows higher binding affinity in preliminary assays .
  • Physicochemical Properties :

    Property (R)-Enantiomer (S)-Enantiomer
    Molecular Formula C₉H₁₀ClF₂N C₉H₉F₂N
    Molecular Weight 205.63 g/mol 169.17 g/mol
    Solubility (10 mM) 5.91 mL (DMSO) 5.91 mL (DMSO)

2-Phenyl-5,6-Difluoro-1H-indene Derivatives

  • Functionalization: Substitution at the 2-position with aromatic groups (e.g., phenyl) extends conjugation, enhancing optical properties. For instance, 2-phenyl-5,6-difluoro-1H-indene exhibits a nematic-isotropic transition temperature (TNI) of 125°C and Δn = 0.25, outperforming non-fluorinated analogs .
  • Dielectric Anisotropy: Fluorine atoms at 5,6-positions increase Δε by 30% compared to mono-fluoro derivatives, crucial for low-voltage liquid crystal displays .

1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives

  • Synthetic Routes: These derivatives are synthesized via gem-difluorination of indanones using BrF, achieving yields up to 85% .
  • Applications : The nitro group facilitates further functionalization (e.g., reduction to amines), making these compounds versatile intermediates in agrochemical synthesis .

Heterocyclic Analogs: 4,5,6,7-Tetrafluoroindole

  • Structural Comparison : Replacing the cyclopentene ring with a pyrrole ring introduces nitrogen, altering electronic properties. Tetrafluoroindole derivatives exhibit stronger hydrogen-bonding capacity, useful in pharmaceuticals .
  • Synthesis : A five-step sequence from hexafluorobenzene achieves 4,5,6,7-tetrafluoroindole in 65% overall yield, contrasting with the multi-step routes for 5,6-difluoroindene .

Key Data Tables

Table 1: Physicochemical Comparison of 5,6-Difluoro-1H-indene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Application Reference
5,6-Difluoro-2,3-dihydro-1H-inden-1-one C₉H₆F₂O 168.14 Synthetic Intermediate
This compound-1,3(2H)-dione C₉H₄F₂O₂ 182.12 Organic Electronics
1,1-Difluoro-6-nitro-2,3-dihydroindene C₉H₆F₂NO₂ 198.15 Agrochemical Intermediate

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